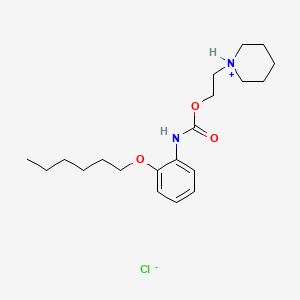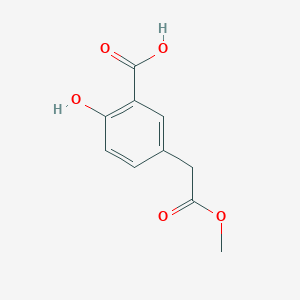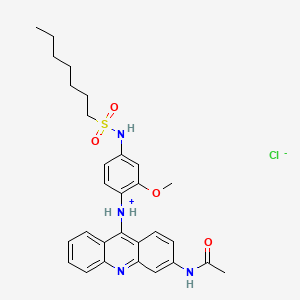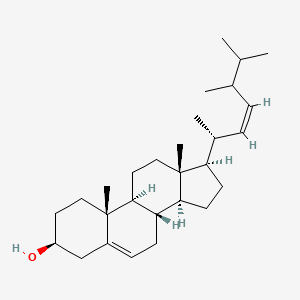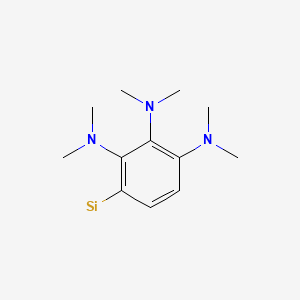
1-(2,4-Dinitrophenyl)-4,4'-bipyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dinitrophenyl)-4,4’-bipyridinium chloride is a chemical compound known for its unique structural and chemical properties It is a derivative of bipyridine, substituted with a 2,4-dinitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-4,4’-bipyridinium chloride typically involves the reaction of 2,4-dinitrochlorobenzene with 4,4’-bipyridine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Dinitrophenyl)-4,4’-bipyridinium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted bipyridinium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,4-Dinitrophenyl)-4,4’-bipyridinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dinitrophenyl)-4,4’-bipyridinium chloride involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is exploited in various applications, including as a probe in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent in biochemical studies.
2,4-Dinitrophenylhydrazine: Used in the identification of carbonyl compounds in organic chemistry.
4,4’-Bipyridine: A precursor in the synthesis of various bipyridinium derivatives.
Uniqueness
1-(2,4-Dinitrophenyl)-4,4’-bipyridinium chloride is unique due to its combination of the bipyridine core with the 2,4-dinitrophenyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C16H11ClN4O4 |
|---|---|
Peso molecular |
358.73 g/mol |
Nombre IUPAC |
1-(2,4-dinitrophenyl)-4-pyridin-4-ylpyridin-1-ium;chloride |
InChI |
InChI=1S/C16H11N4O4.ClH/c21-19(22)14-1-2-15(16(11-14)20(23)24)18-9-5-13(6-10-18)12-3-7-17-8-4-12;/h1-11H;1H/q+1;/p-1 |
Clave InChI |
BSQLMYGWPCKQOD-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]2=CC=C(C=C2)C3=CC=NC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



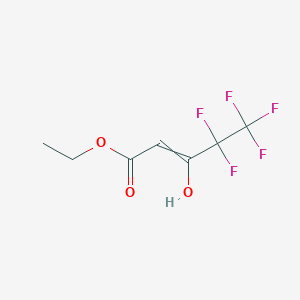

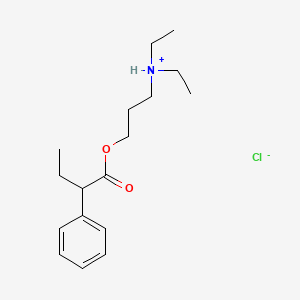
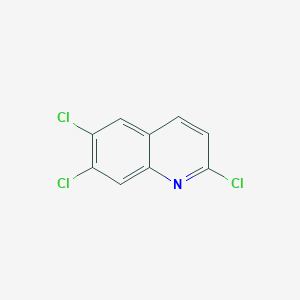
![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)
![2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B13754715.png)
![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)
